molecular formula C19H16BrNO5 B5293024 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B5293024
M. Wt: 418.2 g/mol
InChI Key: NBEWNYURTXJIQP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in vitro. It has also been found to have antimicrobial activity against certain bacteria and fungi. However, its effects in vivo have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potential for drug development. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. However, its limited availability and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One direction is to further investigate its mechanism of action and potential targets for drug development. Another direction is to study its effects in vivo and its potential as a therapeutic agent. Additionally, its applications in agriculture and environmental science could be explored. Overall, this compound has the potential to contribute to various fields of scientific research.

Synthesis Methods

The synthesis of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2-nitrophenylacetic acid followed by reduction and cyclization. This method has been optimized to yield a high purity product.

Scientific Research Applications

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used in the synthesis of other compounds for drug development.

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-23-15-6-5-12(20)8-11(15)4-7-18-21-14-10-17(25-3)16(24-2)9-13(14)19(22)26-18/h4-10H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEWNYURTXJIQP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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